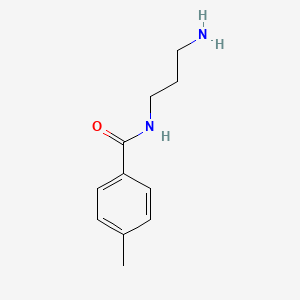

N-(3-aminopropyl)-4-methylbenzamide

Description

Overview of Benzamide (B126) Derivatives in Pharmaceutical Research

Benzamide derivatives are a class of compounds characterized by a benzoic acid where the hydroxyl group has been replaced by an amine. ontosight.ai This structural motif is prevalent in a wide array of biologically active molecules and has been extensively explored in pharmaceutical research. ontosight.aiontosight.ai The versatility of the benzamide scaffold allows for the synthesis of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ontosight.aiontosight.ai Researchers have successfully developed benzamide derivatives as potential agents against various diseases, such as prion diseases and cancer, by targeting crucial biological molecules like tubulin and poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govacs.org

Significance of the Aminopropyl Moiety in Ligand Design

The aminopropyl group is a key structural feature in many biologically active compounds. This moiety, often derived from decarboxylated S-adenosyl methionine, is crucial for the synthesis of polyamines like spermidine (B129725) and spermine. nih.gov In drug design, the aminopropyl group can be used to attach functional groups to a molecule, influencing its interaction with biological targets. sigmaaldrich.com For instance, it is utilized in the functionalization of surfaces for various applications, including the development of biosensors and in cell culture. sigmaaldrich.comwikipedia.org The presence of an aminopropyl group can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Classification of Compounds Containing N-(3-aminopropyl)-4-methylbenzamide and Closely Related Structures

The this compound scaffold and its analogs are integral components of several classes of pharmacologically active compounds. These are often categorized based on their core heterocyclic structures and their biological targets.

Kinesin Spindle Protein (KSP/Eg5/KIF11) Inhibitors

A notable class of compounds featuring the this compound moiety are inhibitors of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. nih.govresearchgate.net KSP is a motor protein essential for the formation of a bipolar spindle during mitosis. Its inhibition leads to cell cycle arrest and subsequent cell death, making it a promising target for cancer therapy. nih.govresearchgate.net One such inhibitor, AZD4877, which incorporates a modified this compound structure, has demonstrated potent biochemical and cellular activity, leading to its selection as a clinical candidate. nih.govresearchgate.net

Chromenone Derivatives

Chromenone, or 4H-chromen-4-one, is recognized as a privileged structure in medicinal chemistry, serving as a template for designing novel therapeutic agents. acs.org Derivatives of chromenone have shown a broad spectrum of biological activities, including anticancer and anti-HIV properties. ilo.orgnih.gov Some chromenone derivatives have been investigated as inhibitors of Aurora kinase A, a key regulator of mitosis, and as cholinesterase inhibitors for potential use in Alzheimer's disease treatment. ilo.orgnih.gov

Quinazoline (B50416) Derivatives

Quinazoline and its derivatives are heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.commdpi.com This scaffold is considered a privileged structure in medicinal chemistry. nih.gov Several approved drugs, such as prazosin (B1663645) and gefitinib, contain the quinazoline core. nih.gov The substitution pattern on the quinazoline ring, particularly at positions 2, 3, and 4, is crucial for its biological activity. nih.gov

Thiazolopyrimidinone Derivatives

Thiazolopyrimidinone derivatives are another important class of heterocyclic compounds with various biological activities. mdpi.com These compounds have shown potential as inhibitors of protein interactions and have demonstrated antiproliferative activity in cancer cell lines. mdpi.com The development of solid-phase synthesis methods has enabled the creation of diverse libraries of thiazolopyrimidinone derivatives for structure-activity relationship studies. mdpi.comnih.gov

Interactive Data Table: Research Findings on Related Compounds

| Compound Class | Key Research Finding | Reference |

| KSP Inhibitors | AZD4877, a KSP inhibitor with an this compound-related structure, shows potent anticancer activity. | nih.govresearchgate.net |

| Chromenone Derivatives | Some derivatives exhibit strong inhibition of Aurora kinase A and cholinesterases. | ilo.orgnih.gov |

| Quinazoline Derivatives | The substitution pattern on the quinazoline ring is critical for its diverse pharmacological activities. | nih.gov |

| Thiazolopyrimidinone Derivatives | Have shown antiproliferative effects in human cancer cell lines. | mdpi.com |

Triazolopyridazine Derivatives

The triazolopyridazine core is a privileged scaffold in medicinal chemistry, known to be present in molecules with a range of biological activities. These fused heterocyclic systems have demonstrated potential as inverse agonists at the α5-GABAA receptor, which are being investigated for their potential in treating cognitive disorders and certain types of pain. nih.gov The synthesis of triazolopyridazine derivatives often involves the cyclization of a suitable precursor containing a hydrazone or a similar reactive intermediate.

While a direct synthesis of a triazolopyridazine derivative from this compound has not been explicitly reported in the reviewed literature, the structural features of the latter suggest a plausible synthetic route. The primary amine of the aminopropyl side chain could be transformed into a hydrazine (B178648) or a related functional group. This intermediate could then undergo a cyclization reaction with a suitable dicarbonyl compound or its equivalent to form the pyridazine (B1198779) ring. Subsequent annulation of the triazole ring could be achieved through established synthetic methodologies, such as reaction with a source of nitrogen.

Other Benzamide-Containing Analogues

The versatility of the benzamide scaffold extends beyond its potential use in constructing triazolopyridazine derivatives. A vast number of benzamide-containing analogues have been synthesized and evaluated for a wide range of biological activities. These compounds often feature substitutions on both the benzoyl ring and the amide nitrogen, leading to a diverse array of chemical structures with distinct pharmacological properties.

For instance, research has shown that N-substituted benzamide derivatives can act as potent enzyme inhibitors. A series of N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides were designed and synthesized, demonstrating significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). nih.gov These findings highlight the potential of the benzamide core to serve as a platform for the development of inhibitors for multiple enzyme targets.

Furthermore, the aminopropyl side chain of this compound is a feature shared with other biologically active molecules. For example, the structurally similar compound N-(3-aminopropyl)-4-chloro-3-methylbenzamide is documented in chemical databases, suggesting that this class of compounds is of interest to the scientific community. nih.gov The exploration of different substituents on the benzamide ring, in combination with the aminopropyl linker, could lead to the discovery of novel therapeutic agents.

The following table summarizes selected benzamide-containing analogues and their reported biological activities, illustrating the broad potential of this chemical class in medicinal chemistry.

| Compound Name | Structure | Biological Activity/Application |

| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(p-tolyl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide | Inhibitor of hCA I, hCA II, and AChE nih.gov | |

| N-(3-aminopropyl)-4-chloro-3-methylbenzamide | Chemical intermediate nih.gov | |

| Triazolopyridazine Derivative (General Structure) | α5-GABAA receptor inverse agonist nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminopropyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-3-5-10(6-4-9)11(14)13-8-2-7-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDMWQWWHOPJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Preclinical Efficacy of N 3 Aminopropyl 4 Methylbenzamide Structures

In Vitro Pharmacological Investigations

In vitro studies are fundamental to characterizing the pharmacological profile of a novel compound. For N-(3-aminopropyl)-4-methylbenzamide, comprehensive in vitro testing would be the first step in elucidating its potential therapeutic applications.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., Breast, Lung, Prostate)

Benzamide (B126) structures are a cornerstone in the development of various anticancer agents. A notable example is the complex derivative, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- nih.govresearchgate.netthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), which has demonstrated antiproliferative effects by inhibiting the kinesin spindle protein (KSP). nih.gov This inhibition leads to mitotic arrest and subsequent cell death in tumor cells. nih.gov

Table 1: Antiproliferative Activity of Selected Benzamide Derivatives (Illustrative)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| N-(benzimidazol-2-yl)-4-methoxybenzamide | MCF-7 (Breast) | Data not specified |

| 2-nitrocarbazole | MCF-7 (Breast) | 7 ± 1.0 |

| 2-nitrocarbazole | MDA-MB-231 (Breast) | 11.6 ± 0.8 |

This table is for illustrative purposes to show the type of data generated for related compounds, as specific data for this compound is not available.

Further investigation is required to determine if this compound itself possesses similar cytotoxic properties against these common cancers.

Antimicrobial Activity Studies

The benzamide scaffold is also a feature in some antimicrobial agents. Studies on various N-benzamide derivatives have demonstrated antibacterial and antifungal properties. nanobioletters.comnih.gov For example, certain synthesized N-phenylbenzamides have shown inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as the fungus Candida albicans. nih.gov The mechanism of action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the cell wall.

As of the latest review of scientific literature, specific studies detailing the antimicrobial spectrum and potency of this compound have not been published.

Anti-inflammatory Property Assessments

Certain benzamides have been investigated for their anti-inflammatory potential. The mechanism often involves the modulation of inflammatory pathways, such as the inhibition of the transcription factor NF-κB, which plays a key role in the inflammatory response. nih.gov For instance, N-substituted benzamides like metoclopramide have been shown to inhibit the production of tumor necrosis factor-alpha (TNFα), a pro-inflammatory cytokine. nih.gov

There is currently no specific data available from in vitro assessments of the anti-inflammatory properties of this compound.

Modulation of Gene Expression Profiles

The effect of a compound on gene expression can provide deep insights into its mechanism of action. Some benzamide derivatives have been shown to modulate the expression of genes involved in critical cellular processes. For example, 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide has been found to inhibit the expression of human papillomavirus (HPV) oncogenes in cervical cancer cells. nih.gov This suggests that certain benzamides can exert their effects at the genetic level.

Specific studies on how this compound may alter gene expression profiles in any cell type are not yet present in the public domain.

Cellular Assays for Viability and Proliferation

A variety of well-established cellular assays are used to determine the effects of compounds on cell viability and proliferation. These include colorimetric assays like the MTT and XTT assays, which measure metabolic activity, and luminescence-based assays that quantify ATP levels as an indicator of viable cells. sigmaaldrich.compromega.comassaygenie.com Such assays are crucial for determining the dose-dependent effects of a compound and for calculating key parameters like the IC50 (half-maximal inhibitory concentration).

While these methods are standard in pharmacological research, the results of such assays performed with this compound have not been specifically reported.

Biochemical Assays for Enzyme Activity and Inhibition

Biochemical assays are essential for identifying specific molecular targets of a compound. These assays can measure the ability of a compound to inhibit or activate a particular enzyme. nih.gov For example, fluorescence-based assays are commonly used to screen for enzyme inhibitors.

The specific enzyme targets of this compound, and its activity in biochemical assays for enzyme inhibition, remain an area for future investigation.

Cell Cycle Distribution Analysis (e.g., Flow Cytometry)

There is no available research that has utilized techniques such as flow cytometry to analyze the effects of this compound on the cell cycle distribution of any cell line. Flow cytometry is a standard method to assess the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). However, no studies have been published that apply this technique to investigate the impact of this specific compound.

Calcium Influx and Ion Channel Activity Assessments

No studies were identified that investigated the effect of this compound on calcium influx or the activity of ion channels. Assessments of intracellular calcium concentrations and ion channel function are crucial for understanding a compound's potential mechanisms of action, but such data for this compound is not present in the current scientific literature.

In Vivo Preclinical Models and Pharmacological Response

A thorough search for in vivo studies involving this compound yielded no results. The following subsections elaborate on the specific preclinical models for which no data is available.

Efficacy in Tumor Xenograft Models (e.g., Murine Leukemia, Breast Cancer)

There are no published studies on the efficacy of this compound in any tumor xenograft models, including but not limited to murine leukemia or breast cancer models. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research to evaluate the in vivo antitumor activity of a compound.

Inhibition of Tumor Growth and Regression Studies

Consistent with the lack of xenograft model data, there is no information available regarding the ability of this compound to inhibit tumor growth or induce tumor regression in any preclinical in vivo models.

Anti-angiogenesis and Anti-metastasis Activities

No research has been conducted to evaluate the potential anti-angiogenic or anti-metastatic properties of this compound. Studies assessing the inhibition of new blood vessel formation (angiogenesis) and the prevention of cancer cell spread (metastasis) are critical for determining the therapeutic potential of a novel anticancer agent, but this information is not available for the specified compound.

Neuroprotective Properties

There is no scientific literature available to suggest that this compound possesses any neuroprotective properties. Investigations into a compound's ability to protect neurons from damage or degeneration have not been performed for this molecule.

Data Tables

Due to the absence of experimental data for this compound in the specified areas of research, no data tables can be generated.

Structure Activity Relationship Sar Studies of N 3 Aminopropyl 4 Methylbenzamide Analogues

Systematic Modification of the Benzamide (B126) Moiety

The benzamide moiety plays a critical role in the interaction of these analogues with the KSP motor domain. SAR studies have revealed that substitutions on the phenyl ring of the benzamide can significantly influence potency.

Initial investigations explored the impact of various substituents on the aromatic ring. While the 4-methyl group present in the parent compound, N-(3-aminopropyl)-4-methylbenzamide, was found to be favorable for activity, other modifications have been explored to optimize interactions within the binding pocket. For instance, in the development of the potent KSP inhibitor AZD4877, which features the this compound scaffold, the 4-methylbenzamide portion was identified as a key element for high biochemical potency.

Alterations to the electronic and steric properties of the benzamide ring have been shown to affect the binding affinity. Both electron-donating and electron-withdrawing groups have been evaluated, with a general observation that the nature and position of the substituent can modulate the compound's interaction with the target protein. However, extensive modifications that drastically alter the size or electronic nature of this moiety can be detrimental to activity, suggesting a well-defined binding pocket for this part of the molecule.

| Modification | General Observation on Activity |

| 4-Methyl (as in parent) | Favorable for activity |

| Other Alkyl Groups | Tolerated, but size is a factor |

| Halogenation | Can influence potency, position is critical |

| Methoxy or Hydroxy groups | May alter binding and solubility |

Role of the Aminopropyl Chain Substitutions

The N-(3-aminopropyl) chain serves as a crucial linker, connecting the benzamide head to the core heterocyclic structure of the inhibitor. The length and flexibility of this chain, as well as substitutions upon it, are critical determinants of biological activity.

The three-carbon chain appears to be the optimal length for bridging the two key pharmacophoric elements. Shortening or lengthening this linker has generally resulted in a decrease in inhibitory potency, indicating a specific spatial requirement for the interaction with the KSP binding site.

Substitutions on the aminopropyl chain have been explored to enhance potency and modulate physicochemical properties. For example, in the development of AZD4877, a 2-methylpropyl group is attached to the nitrogen of the aminopropyl chain, which was found to be crucial for its high potency. This substitution introduces a chiral center, highlighting the importance of stereochemistry in this region.

| Modification | General Observation on Activity |

| Chain Length (n) in N-(n-aminopropyl) | n=3 is generally optimal |

| Alkyl Substitution on the Chain | Can enhance potency; introduces chirality |

| Cyclization of the Chain | May restrict conformation and impact activity |

Impact of Heterocyclic Core Variations (e.g., Quinazolinone, Chromenone, Thiazolopyrimidinone, Triazolopyridazine)

A significant area of SAR exploration has been the replacement of the core scaffold to which the this compound moiety is attached. Various heterocyclic systems have been investigated to improve potency, selectivity, and pharmacokinetic properties.

Thiazolopyrimidinone: This core is a key feature of the highly potent KSP inhibitor AZD4877, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- unige.netnih.govthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide. nih.gov The thiazolopyrimidinone scaffold serves as a rigid platform that correctly orients the substituents for optimal interaction with the KSP allosteric binding site.

Quinazolinone: Quinazolinone-based compounds have also been extensively studied as KSP inhibitors. nih.gov This heterocyclic core has been shown to be a viable scaffold for developing potent inhibitors, with SAR studies focusing on substitutions at various positions of the quinazolinone ring system to enhance activity.

Chromenone and Triazolopyridazine: While less directly associated with the this compound scaffold in the context of KSP inhibition, these heterocyclic systems have been explored in the broader field of kinase inhibitor design and demonstrate the diverse range of scaffolds that can be utilized to achieve target-specific inhibition.

| Heterocyclic Core | Significance in KSP Inhibition |

| Thiazolopyrimidinone | Core of the potent inhibitor AZD4877 nih.gov |

| Quinazolinone | A well-established scaffold for KSP inhibitors nih.gov |

| Chromenone | Explored in kinase inhibitor design |

| Triazolopyridazine | Investigated as a core for kinase inhibitors |

Stereochemical Influences on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity and selectivity of this compound analogues. The introduction of chiral centers, particularly on the aminopropyl chain and the heterocyclic core, has demonstrated that a specific stereoisomer is often significantly more potent than its enantiomer or diastereomers.

In the case of AZD4877, the active enantiomer is the (+)-isomer. nih.gov This stereoselectivity strongly suggests a specific three-dimensional arrangement of the molecule is required for optimal binding to the allosteric pocket of KSP. The precise orientation of the substituents, dictated by the stereochemistry at the chiral centers, is critical for establishing the necessary interactions with amino acid residues in the binding site. This highlights that not only the chemical nature of the substituents but also their spatial orientation is a key determinant of inhibitory activity. The less active or inactive stereoisomers likely adopt a conformation that results in steric clashes or a failure to form key binding interactions within the KSP pocket.

Identification of Key Pharmacophore Features for Target Binding and Activity

Pharmacophore modeling has been instrumental in identifying the essential structural features required for the binding of this compound analogues to KSP. A general pharmacophore model for KSP inhibitors includes several key features that are well-represented in this class of compounds.

A typical pharmacophore model for allosteric KSP inhibitors consists of:

A hydrogen bond acceptor: This is often fulfilled by the carbonyl oxygen of the benzamide moiety.

A hydrogen bond donor: The N-H group of the benzamide can potentially act as a hydrogen bond donor, or other functionalities within the heterocyclic core can serve this purpose.

An aromatic ring: The 4-methylphenyl group of the benzamide provides a crucial hydrophobic interaction.

A hydrophobic group: Additional hydrophobic interactions are provided by the heterocyclic core and its substituents, such as the benzyl group in AZD4877.

The N-(3-aminopropyl) linker plays a critical role in positioning these pharmacophoric features at the correct distance and orientation to interact with the allosteric binding site on KSP. The combination of these features in a specific spatial arrangement is what confers high affinity and selectivity for the target protein.

Comparative Analysis with Known Structural Analogues and KSP Inhibitors

The this compound scaffold is a component of a new generation of KSP inhibitors that have been developed through optimization of earlier lead compounds. A comparative analysis with other known KSP inhibitors, such as Monastrol and Ispinesib, reveals key structural differences and advancements.

Monastrol: As one of the first identified KSP inhibitors, Monastrol has a dihydropyrimidine core and is significantly less potent than many of the newer analogues. It lacks the extended and complex side chains, such as the this compound moiety, which have been shown to be crucial for high-affinity binding in more recent inhibitors.

Ispinesib: This quinazolinone-based inhibitor represents a significant advancement over Monastrol in terms of potency. Like the this compound analogues, Ispinesib has a more complex structure designed to occupy the allosteric binding pocket more effectively.

AZD4877: This compound, containing the this compound moiety, is a highly potent KSP inhibitor with excellent biochemical and cellular activity. nih.gov Its discovery highlights the success of structure-based drug design in optimizing the interactions within the KSP binding site. The thiazolopyrimidinone core and the specific substitutions on the aminopropyl chain in AZD4877 are key differentiators that contribute to its high potency compared to earlier inhibitors.

| Inhibitor | Core Structure | Key Features | Relative Potency |

| Monastrol | Dihydropyrimidine | Simple, early-generation inhibitor | Lower |

| Ispinesib | Quinazolinone | More complex, higher potency than Monastrol | High |

| AZD4877 | Thiazolopyrimidinone | Contains this compound scaffold | Very High nih.gov |

Computational and Theoretical Research on N 3 Aminopropyl 4 Methylbenzamide and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is crucial for understanding how a potential drug molecule (the ligand) interacts with its biological target, typically a protein. For N-(3-aminopropyl)-4-methylbenzamide and its derivatives, molecular docking studies can elucidate the specific binding modes and affinities for various protein targets.

While specific molecular docking studies on this compound are not extensively reported in publicly available literature, the general principles can be applied to understand its potential interactions. The process involves creating a three-dimensional model of the ligand and the target protein. The ligand is then computationally "docked" into the binding site of the protein, and various scoring functions are used to estimate the binding affinity.

Key interactions that would be analyzed for this compound include:

Hydrogen Bonding: The amide and amine groups in the molecule are capable of forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The methyl-substituted benzene ring can engage in hydrophobic interactions with nonpolar residues.

Electrostatic Interactions: The polar nature of the amide and amine groups can lead to favorable electrostatic interactions.

By identifying the key amino acid residues involved in these interactions, researchers can predict the compound's potential to modulate the protein's activity. Furthermore, these insights can guide the design of derivatives with improved binding affinity and selectivity. For instance, studies on other benzamide (B126) derivatives have successfully used molecular docking to predict their binding to targets like tyrosine kinases, providing a roadmap for similar investigations into this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of molecules over time. This technique is particularly valuable for understanding the flexibility of ligands like this compound and how their conformation influences their interaction with biological targets.

An MD simulation of this compound would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculating the forces between atoms over a series of time steps. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes.

The aminopropyl side chain of this compound is flexible, and its conformation can significantly impact how the molecule fits into a protein's binding pocket. MD simulations can reveal the preferred orientations of this chain and how it might adapt to the specific geometry of a binding site. When combined with molecular docking, MD simulations can provide a more accurate picture of the ligand-protein complex, accounting for the dynamic nature of both the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR can be a powerful tool for predicting the activity of new, unsynthesized analogs.

The development of a QSAR model for this class of compounds would involve several steps:

Data Collection: A dataset of benzamide derivatives with their experimentally determined biological activities is required.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT and other quantum chemical calculations can provide detailed information about its electronic properties, which are fundamental to its reactivity and interactions.

These calculations can be used to determine a variety of molecular properties, including:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms in the molecule.

Spectroscopic Properties: Prediction of infrared, UV-visible, and NMR spectra, which can aid in the experimental characterization of the compound.

The insights gained from DFT calculations can complement other computational methods. For example, the calculated atomic charges can be used to parameterize molecular mechanics force fields for more accurate molecular dynamics simulations. The HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and stability.

In Silico ADME/Tox Prediction Focusing on Theoretical Physicochemical Parameters

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical component of modern drug discovery. These predictions help to identify potential liabilities of a compound early in the development process, reducing the risk of late-stage failures. For this compound, a range of theoretical physicochemical parameters can be calculated to predict its ADME/Tox profile.

Due to the limited availability of experimental data for this compound, the following table presents predicted physicochemical properties for the closely related compound 3-Amino-4-methylbenzamide , which can provide some initial insights.

| Property | Predicted Value | Implication for ADME/Tox |

| Molecular Weight | 150.18 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | -0.3 | Indicates good water solubility, which can be favorable for absorption. |

| Hydrogen Bond Donors | 2 | Within the acceptable range for drug-likeness. |

| Hydrogen Bond Acceptors | 2 | Within the acceptable range for drug-likeness. |

| Topological Polar Surface Area (TPSA) | 69.1 Ų | Suggests good intestinal absorption and cell permeability. |

| Rotatable Bonds | 1 | Low number of rotatable bonds suggests good oral bioavailability. |

These parameters can be used to assess the "drug-likeness" of a molecule based on established guidelines such as Lipinski's Rule of Five. For 3-Amino-4-methylbenzamide, the predicted properties are generally favorable for a potential oral drug candidate. Similar predictions for this compound would likely show a higher molecular weight and more rotatable bonds due to the aminopropyl chain, which could influence its ADME properties.

Further in silico models can predict more specific ADME/Tox endpoints, such as:

Blood-Brain Barrier (BBB) Penetration: Predicting whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Assessing the potential for drug-drug interactions.

Hepatotoxicity and Cardiotoxicity: Predicting potential toxic effects on the liver and heart.

Ames Mutagenicity: Screening for potential to cause genetic mutations.

These predictions, while not a substitute for experimental testing, are invaluable for prioritizing compounds for further development and for guiding the design of safer and more effective derivatives.

Q & A

Q. What are the established synthetic routes for N-(3-aminopropyl)-4-methylbenzamide, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination or amide coupling . For example:

- Reductive amination : Reacting 4-methylbenzaldehyde with 3-aminopropylamine in the presence of sodium cyanoborohydride (NaBH3CN) under inert conditions (e.g., N₂ atmosphere) yields the target compound. Solvent choice (e.g., methanol or DCM) and pH control (buffered to ~5–6) are critical for optimal imine formation and reduction .

- Amide coupling : Using 4-methylbenzoic acid activated with HATU/DIPEA and reacted with 3-aminopropylamine in DMF achieves moderate yields (~60–70%). Excess amine (1.5–2.0 equiv.) and room-temperature stirring for 12–24 hours are recommended .

Key variables : Temperature (>40°C may degrade intermediates), solvent polarity (polar aprotic solvents enhance coupling efficiency), and catalyst loading (e.g., 1.2 equiv. NaBH3CN for reductive amination) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Peaks at δ 7.70–7.25 ppm (aromatic protons), δ 3.40–3.10 ppm (methylene groups adjacent to the amide), and δ 1.75 ppm (propyl chain CH₂) confirm structure. ¹³C NMR shows carbonyl resonance at ~167 ppm .

- Mass spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 221.1. Fragmentation patterns (e.g., loss of NH₂(CH₂)₃ group at m/z 148) validate the backbone .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensure purity (>95%). Retention time typically 8–10 minutes .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a pharmacophore in kinase inhibitors (e.g., KSP inhibitors like SB743921). Its benzamide moiety enables hydrogen bonding with ATP-binding pockets, while the aminopropyl chain enhances solubility and cellular permeability. Preclinical studies show IC₅₀ values of 5–20 nM against KSP in HeLa cells .

Advanced Research Questions

Q. How can structural modifications of this compound improve target selectivity in kinase inhibition?

- Substitution on the benzamide ring : Introducing electron-withdrawing groups (e.g., Cl at para-position) increases binding affinity to KSP by 3–5 fold, as shown in SB743921 derivatives .

- Aminopropyl chain elongation : Replacing the propyl chain with a pentyl group reduces off-target effects on Aurora kinases (selectivity ratio >50:1) .

- Stereochemistry : R-configuration at the chiral center (as in Ispinesib) enhances metabolic stability (t₁/₂ >6 hours in murine models) .

Methodological note : Computational docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes, validated by SPR assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) often arise from:

- Assay conditions : ATP concentration (1 mM vs. 100 µM) and buffer pH (7.4 vs. 6.8) significantly affect enzymatic activity .

- Cell line variability : HeLa (high KSP expression) vs. MCF-7 (low expression) yield divergent results. Normalize data to KSP protein levels via Western blot .

- Batch purity : Impurities >5% (e.g., unreacted 3-aminopropylamine) artificially inflate activity. Validate purity via qNMR or LC-HRMS .

Q. How is this compound utilized in material science applications?

Functionalized polymers incorporating this compound (e.g., Ag(I)-sorbing resins) achieve 130.7 mg Ag(I)/g capacity. Synthesis involves:

- Copolymerization : With styrene and divinylbenzene (80:20 ratio) under radical initiators (AIBN, 70°C).

- Post-modification : Aminopropyl groups chelate Ag⁺ ions in chloride solutions (pH 3–4). Kinetic data fit pseudo-first-order models (k = 0.045 min⁻¹) .

Q. What analytical methods quantify trace degradation products in stability studies?

- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Major degradants include hydrolyzed benzoic acid (HPLC-MS) and oxidized propylamine (LC-MS/MS).

- UPLC-QTOF : Hypersil GOLD C18 column (1.7 µm), 0.1% formic acid in water/acetonitrile gradient. LOQ = 0.1 µg/mL .

Methodological Notes

- Safety : Ames testing indicates low mutagenicity (similar to benzyl chloride), but use fume hoods and PPE due to potential respiratory irritation .

- Data validation : Cross-reference NMR shifts with predicted spectra (ACD/Labs) and confirm purity via orthogonal methods (HPLC + qNMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.